2-Ethylhexyl butyrate
Overview
Description
2-Ethylhexyl butyrate, also known as Butyric Acid 2-Ethylhexyl Ester or Octyl Butyrate, is a chemical compound with the molecular formula C12H24O2 . It is a colorless to almost colorless clear liquid .
Synthesis Analysis
Direct synthesis of 2-ethylhexanol from n-butanal via the reaction integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation is of crucial interest for industrial production of 2-ethylhexanol . The Ni/Al2O3 catalyst showed the best catalytic performance and the yield of 2-ethylhexanol was the highest (49.4%) .
Molecular Structure Analysis
The molecular structure of 2-Ethylhexyl butyrate consists of 12 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 200.32 g/mol .
Chemical Reactions Analysis
The chemical reactions involving 2-Ethylhexyl butyrate are complex and varied. One notable reaction is the direct synthesis of 2-ethylhexanol from n-butanal via the reaction integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation .
Physical And Chemical Properties Analysis
2-Ethylhexyl butyrate is a liquid at 20 degrees Celsius . It has a boiling point of 237 °C, a specific gravity of 0.87 (20/20), and a refractive index of 1.43 .
Scientific Research Applications
1. Microbial Esterases for Asymmetric Hydrolysis
- Methods of Application: A pH indicator agar plate method was used to screen for esterase activities for hydrolysis of 2-ethylhexyl butyrate. Seven hundred and fifty-seven selected microbial cultures, including 325 bacteria, and 432 yeasts and actinomycetes from the ARS Culture, Collection, were screened .
- Results or Outcomes: Among the screened cultures, 62 cultures hydrolyzed 2-ethylhexyl butyrate. The reaction products, 2-ethyl-1-hexanol and n-butyric acid were confirmed by gas-liquid chromatography (GC) and GC/MS analyses. The yield of 2-ethyl-1-hexanol varied depending on the strains of the microorganisms, with the highest yield at 79.1% by a strain of Pseudomonas myxogenes .
2. Use in the Production of Rubber Articles and Plastics
- Application Summary: 2-Ethylhexyl butyrate is used in the production of rubber articles and plastics. It is also used in extrusion applications and as adhesives .
3. Direct Synthesis of 2-Ethylhexanol
- Application Summary: 2-Ethylhexyl butyrate is used in the direct synthesis of 2-ethylhexanol from n-butanal via the reaction integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation. This process is of crucial interest for industrial production of 2-ethylhexanol .
- Methods of Application: Several bifunctional catalysts based on γ-Al2O3 were prepared by the impregnation method and were characterized by means of H2-TPR, XRD, TEM and H2-TPD, and their catalytic performance for direct synthesis of 2-ethylhexanol from n-butanal was investigated .
- Results or Outcomes: The yield of 2-ethylhexanol was the highest (49.4%) with the Ni/Al2O3 catalyst. Ce-modified Ni/Al2O3 enhanced the competitiveness of aldol condensation versus hydrogenation of n-butanal and improved the selectivity of 2-ethylhexanol; the yield of 2-ethylhexanol rose to 57.8% .
4. Use in Paint and Coating Formulations
- Application Summary: 2-Ethylhexyl butyrate is used in paint and coating formulations. When used in these formulations, 2-EHA copolymers exhibit good water resistance, low-temperature flexibility, durability, and good weathering and sunlight resistance .
5. Direct Synthesis of n-Butanol
- Application Summary: 2-Ethylhexyl butyrate is used in the direct synthesis of n-butanol from n-butanal via the reaction integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation. This process is of crucial interest for industrial production of n-butanol .
- Methods of Application: Several bifunctional catalysts based on γ-Al2O3 were prepared by the impregnation method and were characterized by means of H2-TPR, XRD, TEM and H2-TPD, and their catalytic performance for direct synthesis of n-butanol from n-butanal was investigated .
- Results or Outcomes: Under suitable reaction conditions, the yield of n-butanol was 18.9%. In addition, the components existing in the integration reaction system were identified by GC-MS analysis, and the main by-products were n-butyl butyrate, 2-ethylhexyl butyrate, n-butyric acid, etc .
6. Use in the Production of Chemicals
Safety And Hazards
When handling 2-Ethylhexyl butyrate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Reactive distillation (RD) is a process intensification concept that combines (catalyzed) reaction and separation into a single unit, which allows the concurrent production and removal of products. This improves the productivity and selectivity, reduces the energy usage, eliminates the need for solvents, and leads to highly-efficient systems. RD technology strongly contributes to all three pillars of sustainability in the chemical process industry .
properties
IUPAC Name |
2-ethylhexyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEQNZNCKDNGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885298 | |
Record name | Butanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexyl butyrate | |
CAS RN |
25415-84-3 | |
Record name | 2-Ethylhexyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25415-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2-ethylhexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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